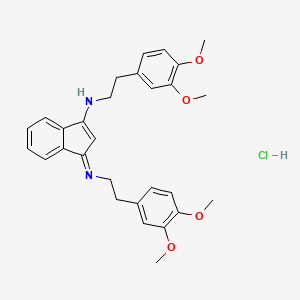

(1-(1-Aza-3-(3,4-dimethoxyphenyl)propylidene)inden-3-yl)(2-(3,4-dimethoxyphenyl)ethyl)amine, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical substance with the molecular formula C29H33ClN2O4 . It is used for pharmaceutical testing .

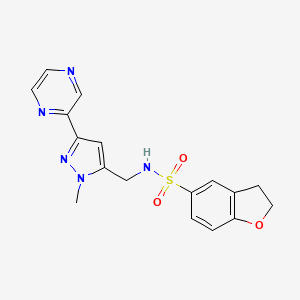

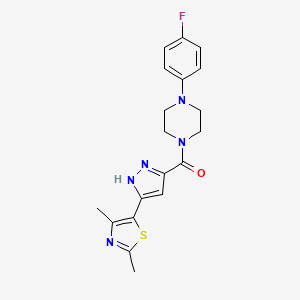

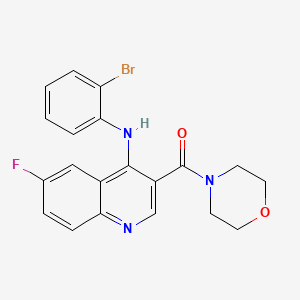

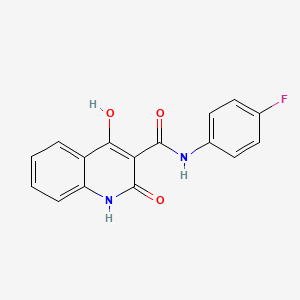

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, and density . These properties can be determined using various analytical techniques.Scientific Research Applications

- Specifically, this methodology has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Despite moderate yield due to the retro-Michael reaction, both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) exhibit good green metrics .

- The compound can participate in one-pot reactions leading to the formation of 1,3,4-oxadiazoles . These reactions involve (N-isocyanimine)triphenylphosphorane , tertiary amines, and carboxylic acids. The resulting 1,3,4-oxadiazoles are obtained in moderate to good yields, enabling direct functionalization of sp3 C-H bonds adjacent to the nitrogen atom .

- The compound’s derivatives, such as 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione motifs , have been synthesized and evaluated for their in vitro fungicidal activity against various fungi species. These derivatives are linked to the compound via an exocyclic C=C bond .

- Researchers have synthesized novel 1,2,4-triazole derivatives , including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones , 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole , and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones . These compounds may have diverse applications, and their synthesis opens up possibilities for further exploration .

Catalysis and Organic Synthesis

1,3,4-Oxadiazole Synthesis

Fungicidal Activity and Bioactive Derivatives

1,2,4-Triazole Derivatives

Future Directions

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethylimino]inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O4.ClH/c1-32-26-11-9-20(17-28(26)34-3)13-15-30-24-19-25(23-8-6-5-7-22(23)24)31-16-14-21-10-12-27(33-2)29(18-21)35-4;/h5-12,17-19,30H,13-16H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOKHMJZOMMYIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=CC(=NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C42)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

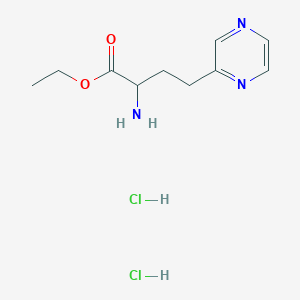

Molecular Formula |

C29H33ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(1-Aza-3-(3,4-dimethoxyphenyl)propylidene)inden-3-yl)(2-(3,4-dimethoxyphenyl)ethyl)amine, hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]-2-methoxyacetamide](/img/structure/B2356141.png)

![4-Methyl-3-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2356147.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2356149.png)

![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2356151.png)

![(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide](/img/structure/B2356154.png)

![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)